(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988906
InChI: InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13)
SMILES:
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide

CAS No.:

Cat. No.: VC17988906

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide
Standard InChI InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13)
Standard InChI Key BKDCPJLAVSAYTO-UHFFFAOYSA-N
Isomeric SMILES C1CCOC2(C1)CCN(CC2)C/C(=N/O)/N
Canonical SMILES C1CCOC2(C1)CCN(CC2)CC(=NO)N

Introduction

Chemical Identity and Structural Features

(Z)-N'-Hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide belongs to the class of spirocyclic hydroxyimidamides. Its molecular architecture consists of two fused heterocyclic systems: a 1-oxa-9-azaspiro[5.5]undecane core and an N'-hydroxyacetimidamide side chain. The (Z)-configuration denotes the spatial arrangement around the C=N bond in the imidamide group, which influences its molecular interactions and stability.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O₂
Molecular Weight243.31 g/mol
SMILES NotationNC(CN1CCC2(CC1)CCOCCO2)=NO
Spiro System1-Oxa-9-azaspiro[5.5]undecane

The spirocyclic core comprises a six-membered oxolane ring fused to a seven-membered azepane ring via a shared sp³-hybridized nitrogen atom . This rigid, three-dimensional structure enhances binding specificity to biological targets compared to planar analogs. The N'-hydroxyacetimidamide group introduces a chelating motif capable of coordinating metal ions or forming hydrogen bonds with protein residues, a feature critical for STING antagonism .

Synthesis and Manufacturing

While no explicit synthetic route for this (Z)-isomer is documented in publicly available literature, analogous spirocyclic hydroxyimidamides are typically synthesized through multi-step sequences involving:

  • Spirocycle Construction: Ring-closing metathesis (RCM) or acid-catalyzed cyclization of diamine-diol precursors forms the 1-oxa-9-azaspiro[5.5]undecane scaffold .

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the acetimidamide moiety to the spirocyclic nitrogen .

  • Stereochemical Control: Chiral auxiliaries or catalytic asymmetric synthesis ensure the (Z)-configuration of the imine bond, though racemization risks during purification necessitate careful optimization .

Key challenges include maintaining stereochemical integrity under reaction conditions and achieving sufficient yields of the spirocyclic intermediate. Industrial-scale production would likely employ flow chemistry to enhance reproducibility and minimize side products .

Pharmacological Profile and Mechanism of Action

Although direct studies on (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide are absent, structurally related compounds exhibit potent STING antagonism. STING, a endoplasmic reticulum-resident protein, mediates pro-inflammatory cytokine production (e.g., type I interferons) upon detecting cytosolic DNA . Overactivation of this pathway is implicated in autoimmune disorders (e.g., lupus, SAVI) and tumorigenesis .

Proposed Mechanism:

  • STING Binding: The spirocyclic core occupies a hydrophobic pocket adjacent to STING’s cyclic dinucleotide (CDN) binding site, while the hydroxyimidamide group chelates a magnesium ion critical for conformational activation .

  • Signal Inhibition: This interaction stabilizes STING in an inactive conformation, preventing TBK1 recruitment and subsequent IRF3/NF-κB activation .

Therapeutic Applications and Clinical Relevance

Preclinical data on analogs suggest potential indications:

Table 2: Hypothesized Therapeutic Indications

ConditionRationaleDevelopment Stage
STING-Associated Vasculopathy (SAVI)Suppression of interferonopathy-driven inflammationPreclinical
Systemic Lupus ErythematosusAttenuation of aberrant DNA sensingLead Optimization
Solid TumorsInhibition of STING-dependent tumor immune evasionDiscovery

Notably, the (Z)-configuration may enhance metabolic stability compared to (E)-isomers, as evidenced by prolonged half-lives in murine models for related compounds .

Recent Advances and Future Directions

The 2024 patent WO2020252240A1 highlights spirocyclic STING antagonists as a promising chemotype for autoimmune and oncology indications . Innovations include:

  • Prodrug Derivatives: Phosphate esters improving aqueous solubility (e.g., 10-fold increase at pH 7.4) .

  • Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in murine melanoma models (tumor regression ≥70%) .

Future research should prioritize crystallographic studies to elucidate binding modes and metabolite identification to address potential toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator